molecular formula C8H18N2O B2521574 2-((S)-2-Methoxymethyl-pyrrolidin-1-yl)-ethylamine CAS No. 878155-45-4

2-((S)-2-Methoxymethyl-pyrrolidin-1-yl)-ethylamine

Cat. No.: B2521574
CAS No.: 878155-45-4
M. Wt: 158.245
InChI Key: JYPKZINBXLSDDO-QMMMGPOBSA-N
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Description

2-((S)-2-Methoxymethyl-pyrrolidin-1-yl)-ethylamine is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.245. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Complex Formation

  • Optically Active Triamines Synthesis : 2-((S)-2-Methoxymethyl-pyrrolidin-1-yl)-ethylamine, as part of a group of optically active triamines derived from 2,6-bis(aminomethyl)pyridine, plays a crucial role in the synthesis of ligands which can form complexes with metal ions like CuII. These complexes exhibit unique coordination behaviors in solution and solid states, which are significant for understanding the equilibrium behavior in metal-ligand interactions (Bernauer, Chuard, & Stoeckli-Evans, 1993).

Catalysis and Reaction Studies

  • Catalytic Properties in Ethylene Oligomerization : This compound, as part of various amine analogues, has been used in the synthesis of nickel(II) complexes. These complexes demonstrated significant catalytic activity in ethylene oligomerization, contributing to the production of ethylene dimers, trimers, and tetramers. Density functional theory studies provided insights into the reactivity trends of these complexes (Nyamato, Ojwach, & Akerman, 2016).

  • Palladium(II) Complexes as Ethylene Dimerization Catalysts : In similar studies, reactions involving this compound led to the formation of palladium(II) complexes. These complexes, when activated, showed high catalytic activities in selective ethylene dimerization, highlighting their potential in industrial applications (Nyamato, Ojwach, & Akerman, 2015).

  • Use in Asymmetric Synthesis : This compound has been used in asymmetric Michael additions, demonstrating its utility in stereoselective alkylations. This highlights its role in enabling asymmetric synthesis, which is crucial in the production of chiral molecules (Blarer & Seebach, 1983).

Molecular and Material Science

  • Synthesis of Olivacine Derivatives : Research involving the synthesis of olivacine derivatives, starting from 2-(6-methoxy-1-methylcarbazol-2-yl)ethylamine, included this compound as a crucial intermediate. The resulting compounds retained significant cytotoxicity towards tumor cell lines (Landras et al., 1996).

  • Catalysis in Methoxycarbonylation of Olefins : Studies involving palladium(II) complexes of (pyridyl)imine ligands, including this compound, showed these complexes to be active catalysts for the methoxycarbonylation of higher olefins. This emphasizes the compound's role in facilitating complex catalytic processes (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

  • Enamine Derived Cycloaddition Reactions : The enamine derived from cyclopentanone and this compound demonstrated high asymmetric induction in cycloaddition reactions. This property is pivotal in the synthesis of enantioselective compounds (Fioravanti, Pellacani, Ricci, & Tardella, 1997).

  • Synthesis of Lactam-Fused Heterocycles : It has been used in the synthesis of 2-pyridone and 2-pyrrolidone-fused heterocycles, which are precursors of alkaloids. These alkaloids are significant due to their various biological properties (Cheng, Wang, & Huang, 1995).

Properties

IUPAC Name

2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-11-7-8-3-2-5-10(8)6-4-9/h8H,2-7,9H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPKZINBXLSDDO-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCCN1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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